BETd-260

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BETd-260 is a compound known as a BET degrader, which targets and degrades BET proteins. BET proteins are involved in the regulation of gene expression and are critical for the function of super-enhancers, which are regions of DNA that drive the expression of genes involved in cancer progression. This compound has shown promise in suppressing tumor progression and reducing cancer stem cell populations in various types of cancer .

准备方法

BETd-260 is synthesized using a PROTAC (Proteolysis Targeting Chimera) approach, which involves connecting ligands for Cereblon and BET proteins. The synthetic route typically involves the following steps:

Ligand Synthesis: Synthesis of ligands that can bind to Cereblon and BET proteins.

Linker Attachment: Connecting the ligands with a linker to form the PROTAC molecule.

Purification: Purification of the final product to achieve high purity (e.g., 99.59%).

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis and purification processes similar to those used in laboratory settings.

化学反应分析

BETd-260 undergoes several types of chemical reactions, including:

Apoptosis Induction: It induces apoptosis in hepatocellular carcinoma cells by modulating the expression of apoptotic genes.

Common reagents and conditions used in these reactions include:

Reagents: Ligands for Cereblon and BET proteins, linkers.

Conditions: Low concentrations (30-100 pM) for degradation, 3-10 nM for apoptosis induction.

Major products formed from these reactions include degraded BET proteins and apoptotic cells.

科学研究应用

Scientific Research Applications

-

Cancer Research

- Hepatocellular Carcinoma (HCC): BETd-260 has shown potent anti-cancer activity in HCC models. Studies demonstrate that it significantly reduces cell viability and induces apoptosis by modulating apoptotic gene expression, such as decreasing anti-apoptotic factors like Mcl-1 and Bcl-2 while increasing pro-apoptotic factors like Bad . In vivo experiments revealed that this compound effectively inhibits tumor growth in HCC xenograft models .

- Triple-Negative Breast Cancer (TNBC): The compound has been utilized to study its effects on TNBC cells, where it demonstrated the ability to deplete BET proteins and suppress tumor progression . This highlights its potential as a targeted therapy for aggressive breast cancer types.

- Osteosarcoma: Recent findings indicate that this compound can suppress cell viability in osteosarcoma models, suggesting its broad applicability across various cancer types .

-

Epigenetics

- This compound is instrumental in exploring the role of BET proteins in gene regulation. Its ability to degrade these proteins allows researchers to dissect the functions of super-enhancers and their involvement in cancer progression.

- Drug Development

Case Studies

作用机制

BETd-260 exerts its effects by inducing the degradation of BET proteins, which are involved in the regulation of gene expression. The molecular targets of this compound include BRD2, BRD3, and BRD4 proteins. The pathways involved in its mechanism of action include:

相似化合物的比较

BETd-260 is unique compared to other BET degraders due to its high potency and ability to induce apoptosis in cancer cells at very low concentrations. Similar compounds include:

This compound: Another BET degrader with similar properties but different molecular structure.

JQ1: A BET inhibitor that blocks BET protein function but does not induce degradation.

This compound stands out due to its dual ability to degrade BET proteins and induce apoptosis, making it a promising candidate for cancer therapy.

生物活性

BETd-260, a small-molecule degrader targeting bromodomain and extraterminal domain (BET) proteins, has emerged as a potent therapeutic agent in cancer treatment, particularly in hepatocellular carcinoma (HCC) and acute leukemia. This article delves into the biological activity of this compound, supported by various studies and findings.

Overview of BET Proteins

BET proteins, including BRD2, BRD3, and BRD4, play critical roles in regulating gene expression linked to oncogenesis. Their overexpression is associated with several malignancies, making them attractive targets for degradation using proteolysis-targeting chimeras (PROTACs) like this compound.

This compound operates through a dual mechanism:

- Degradation of BET Proteins : It induces the degradation of BRD2, BRD3, and BRD4 at nanomolar concentrations (30–100 pM) in various cancer cell lines, including RS4;11 leukemia cells and HCC cell lines.

- Induction of Apoptosis : The compound triggers apoptosis via intrinsic signaling pathways by modulating the expression of apoptotic genes. It reduces levels of anti-apoptotic proteins such as Mcl-1 and Bcl-2 while increasing pro-apoptotic factors like Bad .

Cell Viability and Apoptosis Assays

In HCC studies, this compound demonstrated significant suppression of cell viability and robust induction of apoptosis across multiple cell lines (HepG2, BEL-7402, SK-HEP-1, etc.). The compound's efficacy was confirmed through various assays:

- Cell Viability : IC50 values for inhibiting cell growth ranged from 51 pM to 2.3 nM depending on the cell line .

- Apoptotic Signaling : Treatment led to extensive cleavage of PARP and activation of caspase-3 in HCC cells. Furthermore, mitochondrial membrane integrity was disrupted, facilitating cytochrome c release into the cytosol .

Xenograft Models

In vivo studies using HCC xenograft models revealed that this compound significantly inhibited tumor growth. Mice treated with this compound showed reduced tumor size with no observable toxicity . The compound's pharmacokinetics indicated effective tumor penetration with concentrations exceeding those necessary for effective BET degradation .

Comparative Efficacy with Other Compounds

This compound's efficacy was compared with other BET inhibitors like JQ-1. While JQ-1 demonstrated limited apoptotic activity at high concentrations (1000 nmol/L), this compound induced significant apoptosis at much lower doses (100 nmol/L) . This highlights this compound's superior potency as a therapeutic agent.

Case Studies

Several case studies have documented the effects of this compound:

- Hepatocellular Carcinoma : A study demonstrated that this compound effectively reduced tumor growth in HCC models by promoting apoptosis through intrinsic pathways .

- Acute Leukemia : In RS4;11 xenografts, rapid tumor regression was observed following treatment with this compound, reinforcing its potential as a treatment option for hematological malignancies .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

属性

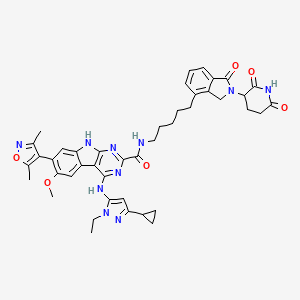

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXANFBIRSYHGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46N10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。